molecular formula C13H12F2N6O2 B13434611 Fluconazole N-Oxide

Fluconazole N-Oxide

Cat. No.: B13434611
M. Wt: 322.27 g/mol
InChI Key: QEEPILPFZHXTDA-UHFFFAOYSA-N
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Description

Fluconazole N-Oxide is a derivative of fluconazole, a widely used antifungal agent. Fluconazole itself is a triazole antifungal that inhibits the synthesis of fungal cell membranes by targeting the enzyme lanosterol 14-α-demethylase . This compound retains the antifungal properties of fluconazole but has been modified to include an N-oxide functional group, which can potentially alter its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluconazole N-Oxide typically involves the oxidation of fluconazole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow methods allow for precise control of reaction parameters and can handle highly reactive intermediates that are difficult to manage in batch processes .

Chemical Reactions Analysis

Types of Reactions

Fluconazole N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Further oxidized derivatives.

    Reduction: Fluconazole.

    Substitution: Various substituted fluconazole derivatives.

Scientific Research Applications

Fluconazole N-Oxide has several scientific research applications:

    Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.

    Biology: Investigated for its antifungal properties and potential to overcome resistance mechanisms in fungi.

    Medicine: Explored as an alternative antifungal agent with potentially improved pharmacokinetic properties.

    Industry: Utilized in the development of new antifungal formulations and drug delivery systems

Mechanism of Action

Fluconazole N-Oxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, similar to fluconazole. This inhibition prevents the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane. The accumulation of methylated sterols disrupts the cell membrane, leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: The parent compound, widely used as an antifungal agent.

    Ketoconazole: Another triazole antifungal with a similar mechanism of action.

    Itraconazole: A triazole antifungal with broader spectrum activity.

Uniqueness

Fluconazole N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and potentially enhance its antifungal activity. This modification may also improve its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12F2N6O2

Molecular Weight

322.27 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(4-oxido-1,2,4-triazol-4-ium-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H12F2N6O2/c14-10-1-2-11(12(15)3-10)13(22,4-19-7-16-6-17-19)5-20-9-21(23)8-18-20/h1-3,6-9,22H,4-5H2

InChI Key

QEEPILPFZHXTDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)[O-])O

Origin of Product

United States

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